![molecular formula C18H13N5 B1430148 8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓 CAS No. 1349115-59-8](/img/structure/B1430148.png)

8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓

描述

“8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine” is a compound that belongs to the class of triazoloquinoxaline derivatives . These compounds are known for their potential antiviral and antimicrobial activities .

Synthesis Analysis

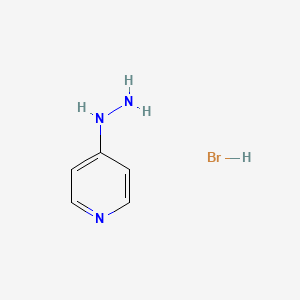

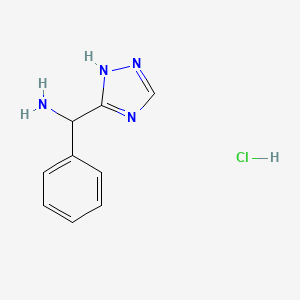

The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A specific synthesis process for “8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine” is not available in the current data.科学研究应用

Antimicrobial Activity

Triazolobenzodiazepines have been studied for their potential as antimicrobial agents. The triazole ring can interact with various enzymes and receptors in biological systems, leading to significant antimicrobial properties . This compound could be explored for its efficacy against a range of Gram-positive and Gram-negative bacteria, especially those that have developed resistance to current drugs.

Antifungal Applications

The triazole moiety is a common feature in many antifungal drugs, such as fluconazole and voriconazole . Research into the antifungal activity of this compound could lead to the development of new treatments for fungal infections, leveraging the compound’s ability to inhibit fungal enzyme systems.

Anticancer Research

Triazolobenzodiazepines may exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells . Investigating this compound’s potential to act as a chemotherapeutic agent could provide insights into novel cancer treatments.

Antiviral Potential

Compounds with a triazolobenzodiazepine structure have shown potential antiviral activity, particularly against viruses like Herpes simplex . Research into this compound’s ability to inhibit viral replication could contribute to the development of new antiviral medications.

Anti-inflammatory and Analgesic Effects

The structural features of triazolobenzodiazepines suggest they may possess anti-inflammatory and analgesic properties . This compound could be studied for its effectiveness in reducing inflammation and pain, which would be beneficial in conditions like arthritis.

Antidepressant and Anxiolytic Uses

Some triazolobenzodiazepines are known to have central nervous system effects, including antidepressant and anxiolytic activities . This compound’s impact on neurotransmitter systems could be explored for potential mental health applications.

Antiepileptic Applications

The benzodiazepine core of the compound is structurally similar to drugs used in the treatment of epilepsy . Research into this compound’s antiepileptic properties could lead to new options for seizure control.

Antihypertensive Properties

Triazolobenzodiazepines may also contribute to blood pressure regulation . This compound’s potential as an antihypertensive agent could be investigated, offering a new approach to managing hypertension.

属性

IUPAC Name |

8-ethynyl-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5/c1-3-13-7-8-16-14(10-13)18(15-6-4-5-9-19-15)20-11-17-22-21-12(2)23(16)17/h1,4-10H,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKOTGTWBANJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)C#C)C(=NC2)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342663 | |

| Record name | Pyeazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349115-59-8 | |

| Record name | Pyeazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SH-TRI-108 interact with its target, and what are the downstream effects?

A: SH-TRI-108 interacts with GABAA receptors, a type of ligand-gated ion channel found in the central nervous system. [] Specifically, it binds to the benzodiazepine binding site, which allosterically modulates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). [] This binding enhances the effects of GABA, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. [] This hyperpolarization reduces neuronal excitability, resulting in the observed sedative and anxiolytic-like effects. []

Q2: Does SH-TRI-108 show selectivity for specific GABAA receptor subtypes?

A: While initial radioligand binding assays did not reveal subtype selectivity for SH-TRI-108 across α1, α2, α3, and α5 containing GABAA receptors, electrophysiology studies demonstrated a notable difference. [] SH-TRI-108 exhibited a 25-fold higher functional potency at α1β3γ2 GABAA receptors compared to α2β3γ2 receptors. [] This finding suggests that despite binding to multiple subtypes, SH-TRI-108 might exert its effects preferentially through α1-containing GABAA receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)

![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)

![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)

![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)

![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)

![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)